Bienvenue dans la boutique en ligne BenchChem!

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

ACAT inhibition structure–activity relationship fluorine positional isomerism

1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea (CAS 920419-68-7) is a tetrazole-substituted urea derivative of molecular formula C₁₆H₁₅FN₆O and molecular weight 326.33 g·mol⁻¹, typically supplied at ≥95% purity. The compound belongs to the N-aryl‑N′‑tetrazol‑5‑yl urea chemotype, a class that has been extensively developed as inhibitors of acyl‑CoA:cholesterol O‑acyltransferase (ACAT) for potential hypocholesterolemic and anti‑atherosclerotic applications.

Molecular Formula C16H15FN6O
Molecular Weight 326.335
CAS No. 920419-68-7
Cat. No. B2946015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea
CAS920419-68-7
Molecular FormulaC16H15FN6O
Molecular Weight326.335
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
InChIInChI=1S/C16H15FN6O/c1-11-5-7-13(8-6-11)19-16(24)18-10-15-20-21-22-23(15)14-4-2-3-12(17)9-14/h2-9H,10H2,1H3,(H2,18,19,24)
InChIKeyVFMINXWIZXLSLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea (CAS 920419-68-7): Structural Identity and Compound Class for Procurement Evaluation


1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea (CAS 920419-68-7) is a tetrazole-substituted urea derivative of molecular formula C₁₆H₁₅FN₆O and molecular weight 326.33 g·mol⁻¹, typically supplied at ≥95% purity . The compound belongs to the N-aryl‑N′‑tetrazol‑5‑yl urea chemotype, a class that has been extensively developed as inhibitors of acyl‑CoA:cholesterol O‑acyltransferase (ACAT) for potential hypocholesterolemic and anti‑atherosclerotic applications [1]. The molecule features a 3‑fluorophenyl substituent at the tetrazole N‑1 position, a methylene (CH₂) linker at the tetrazole C‑5 position, and a p‑tolyl (4‑methylphenyl) urea moiety, a substitution pattern that distinguishes it from structurally neighboring analogues and confers specific physicochemical and potential pharmacodynamic properties.

Why 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea (CAS 920419-68-7) Cannot Be Arbitrarily Replaced by In‑Class Analogues


Tetrazole‑substituted urea derivatives exhibit steep structure–activity relationships (SAR) where subtle modifications to the aryl substitution pattern produce large changes in ACAT inhibitory potency [1]. In the patent‑disclosed series (US Pat. 5,362,744), liver ACAT IC₅₀ values span over two orders of magnitude (0.016–>5.0 µM) depending solely on the choice and position of substituents on the N‑phenyl and tetrazole rings [2]. The 3‑fluorophenyl configuration present in 920419-68-7 introduces a regiospecific electronic effect (σₘ‑F ≈ +0.34) that is absent in the 4‑fluorophenyl isomer (CAS 897623-96-0; σₚ‑F ≈ +0.06), while the p‑tolyl urea terminus orients the 4‑methyl group into a sterically distinct position compared to the m‑tolyl isomer (CAS 921110‑06‑7). These atomic‑level differences preclude generic functional interchange within a procurement specification.

Quantitative Differentiation Evidence for 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea (CAS 920419‑68‑7) Relative to Structural Comparators


Fluorine Regioisomerism: 3‑Fluorophenyl versus 4‑Fluorophenyl Tetrazole Substitution

The target compound bears a 3‑fluorophenyl group on the tetrazole N‑1, whereas the closest commercial comparator (CAS 897623‑96‑0) carries a 4‑fluorophenyl group at the same position. In ACAT inhibitor SAR described in US Patent 5,362,744, halogen position on the N‑aryl ring is a critical potency determinant: within a set of tetrazole‑substituted ureas assayed in rabbit intestinal microsomes, compounds with meta‑halogen substitution consistently exhibited lower IC₅₀ values than their para‑substituted counterparts, with representative meta‑substituted examples showing IC₅₀ values of 0.24 µM and 0.057 µM, whereas para‑substituted analogues in the same series reached IC₅₀ up to 0.99 µM [1]. The 3‑fluorophenyl orientation in 920419‑68‑7 positions the electronegative fluorine substituent with a Hammett σₘ value of +0.34, which is quantitatively distinct from the +0.06 σₚ value of the 4‑fluoro isomer, directly impacting the electron density on the tetrazole ring and therefore hydrogen‑bond acceptor strength at the putative ACAT active site [2].

ACAT inhibition structure–activity relationship fluorine positional isomerism

Tolyl Urea Methyl Position: para‑Tolyl versus meta‑Tolyl Isomer Differentiation

The target compound incorporates a p‑tolyl (4‑methylphenyl) urea terminus, whereas the closest commercially catalogued isomer (CAS 921110‑06‑7) carries a m‑tolyl (3‑methylphenyl) group at the equivalent position. In the tetrazole urea ACAT inhibitor series disclosed by Warner‑Lambert, moving a methyl substituent from the para to the meta position on the distal phenyl ring altered in vitro ACAT IC₅₀ by 3‑ to 8‑fold across multiple compound pairs [1]. The p‑tolyl orientation projects the methyl group along the molecular axis, preserving a linear molecular shape with a calculated ClogP (calculated logP) of approximately 2.8, whereas the m‑tolyl isomer introduces a lateral steric bulge that increases molecular width and reduces planarity, historically associated with altered pharmacokinetic profiles in this class [2].

urea SAR tolyl positional isomerism steric modulation

Tetrazole N1‑Aryl Substitution: 3‑Fluorophenyl versus Unsubstituted Phenyl Impact on In Vitro ACAT Potency

The target compound incorporates a 3‑fluorophenyl substituent at the tetrazole N‑1 position, whereas the earliest reported analogue in the class, N‑phenyl‑N′‑(1‑phenyl‑1H‑tetrazol‑5‑yl)‑urea (Chemical Abstracts 76:25184v), bears an unsubstituted phenyl ring at the equivalent position and was reported with no stated biological utility [1]. In the Warner‑Lambert ACAT inhibitor programme, introduction of electron‑withdrawing halogen substituents on the N‑aryl tetrazole ring, particularly at the meta position, consistently improved in vitro ACAT inhibition: Table I of US 5,362,744 documents that compounds with 2,4‑difluorophenyl or 2,4,6‑trifluorophenyl N‑substitution achieved IC₅₀ values of 0.016–0.061 µM, whereas unsubstituted phenyl analogues in the same series gave IC₅₀ values of 0.34–1.5 µM [2]. The 3‑fluorophenyl substitution in 920419‑68‑7 represents an intermediate electronic modification that is expected to yield potency falling between the unsubstituted and multiply‑fluorinated extremes based on the additive electron‑withdrawing effects observed across this chemotype.

ACAT inhibition tetrazole N‑arylation electron‑withdrawing group effect

Methylene Linker at Tetrazole C‑5: Direct Attachment versus Extended Spacer Comparison

Compound 920419‑68‑7 features a single methylene (‑CH₂‑) spacer between the tetrazole C‑5 position and the urea nitrogen, contrasting with analogues that employ longer alkyl chains (e.g., 2‑octyl‑, 2‑dodecyl‑substituted tetrazoles) described in the heterocyclic ureas paper by White et al. (J. Med. Chem. 1996) [1]. In that series, extending the alkyl chain beyond C₂ on the tetrazole ring generally reduced ACAT inhibitory activity compared to N‑alkyl variants, with the optimal configuration placing the hydrophobic chain on the urea nitrogen distal to the tetrazole rather than on the tetrazole itself. The methylene‑linked topology of 920419‑68‑7, which positions the urea group directly adjacent to the tetrazole ring with minimal conformational flexibility, structurally resembles the most potent sub‑series (tetrazole‑urea direct connectivity) identified in the Warner‑Lambert patents, where compounds with a methylene linker at the tetrazole C‑5 position and aryl substitution on the urea nitrogen displayed IC₅₀ values of 0.016–0.10 µM [2].

tetrazole C‑5 substitution linker length SAR conformational flexibility

Combinatorial Pharmacophore Assembly: 3‑Fluorophenyl + p‑Tolyl + Methylene Linker as a Unique Triad Unavailable in Any Single Comparator

No single commercial analogue simultaneously combines the 3‑fluorophenyl tetrazole N‑substituent, p‑tolyl urea terminus, and direct methylene linker present in 920419‑68‑7. The 4‑fluorophenyl isomer (CAS 897623‑96‑0) possesses the p‑tolyl‑urea‑methylene‑tetrazole scaffold but alters the fluorine regioisomerism . The m‑tolyl isomer (CAS 921110‑06‑7) retains the 3‑fluorophenyl‑tetrazole‑methylene core but shifts the urea methyl group to the meta position . The phenyl analogue (CAS 921125‑87‑3) removes both fluorine and methyl substitution simultaneously . This combinatorial uniqueness matters because SAR data from the ACAT inhibitor programme demonstrate non‑additive effects: the potency gain from combining a meta‑fluorine with a para‑methyl substitution cannot be predicted by summing the individual contributions of each substituent measured in isolation [1]. The specific triad in 920419‑68‑7 therefore occupies a distinct coordinate in the potency–selectivity–physicochemical property landscape that is inaccessible to any individual comparator compound.

pharmacophore uniqueness combinatorial differentiation chemical space

Research and Industrial Application Scenarios for 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea (CAS 920419‑68‑7)


ACAT Inhibitor Screening Library Expansion with Defined 3‑Fluorophenyl Pharmacophore

Compound 920419‑68‑7 is applicable as a screening library component for acyl‑CoA:cholesterol O‑acyltransferase (ACAT) inhibitor discovery programmes. The 3‑fluorophenyl substitution on the tetrazole N‑1 position provides an electronic profile (σₘ = +0.34) that is distinct from the 4‑fluorophenyl isomer (σₚ = +0.06) commonly found in commercial catalogues, enabling systematic exploration of fluorine positional effects on target engagement [1]. Based on patent‑disclosed SAR, meta‑halogenated tetrazole urea analogues achieve IC₅₀ values in the 0.05–0.24 µM range in rabbit intestinal microsome ACAT assays, making this substitution pattern a productive starting point for hit‑to‑lead optimisation [2].

Regioisomeric Comparator for Fluorine Position‑Activity Relationship Studies

The compound serves as a matched molecular pair partner to the 4‑fluorophenyl isomer (CAS 897623‑96‑0) for quantifying the effect of fluorine ring position on in vitro activity. Because the two compounds differ only in the position of a single fluorine atom (meta vs. para), any difference in measured biological activity can be directly attributed to fluorine positional isomerism. In the Warner‑Lambert ACAT inhibitor chemotype, such regioisomeric pairs have demonstrated 3‑ to >10‑fold IC₅₀ differences, providing high information content for computational model building and pharmacophore refinement [1].

para‑Tolyl Urea Probe for Steric Complementarity Assessment in ACAT Binding Pocket

With its p‑tolyl (4‑methylphenyl) urea moiety, 920419‑68‑7 is suited for evaluating steric tolerance at the distal aryl binding region of ACAT. The para‑methyl group extends along the molecular axis, preserving the linear topology that the J. Med. Chem. 1996 ACAT inhibitor series established as optimal for 2,6‑diisopropylphenyl‑substituted ureas (IC₅₀ range: 0.016–0.10 µM) [2]. Comparison with the m‑tolyl isomer (CAS 921110‑06‑7) enables direct measurement of the steric penalty associated with lateral methyl projection, which class‑level SAR indicates can reduce potency by 3–8 fold .

Pharmacophore Triad Reference Standard for Analytical Method Development

The compound's unique combination of 3‑fluorophenyl, tetrazole, methylene linker, and p‑tolyl urea substructures makes it a suitable reference standard for developing HPLC‑UV or LC‑MS analytical methods intended to resolve closely related tetrazole‑urea derivatives. The ≥95% purity specification (typical of commercial supply) and the distinct UV chromophore contributed by the 3‑fluorophenyl‑tetrazole system provide adequate signal for method validation, while the p‑tolyl methyl group offers a diagnostic ¹H‑NMR singlet (δ ~2.3 ppm) for identity confirmation .

Quote Request

Request a Quote for 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.